
1,6-Hexanediol, 3-methyl-
Overview
Description
1,6-Hexanediol (C₆H₁₄O₂) is a diol with hydroxyl groups at the terminal positions of a six-carbon aliphatic chain. It is widely used in industrial applications, including the synthesis of polyesters, polyurethanes, adhesives, and coatings, due to its flexibility, low toxicity, and solubility in water . The compound is also employed in biochemical research as a disruptor of liquid-liquid phase separation (LLPS), a process critical for the formation of membraneless organelles and biomolecular condensates . However, recent studies highlight its broad off-target effects, such as impairing kinase activity and altering cellular solvation, which complicate its use as a selective LLPS inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediol, 3-methyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl adipate using supported rhodium-tin catalysts . The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, 1,6-Hexanediol, 3-methyl- is produced through the catalytic hydrogenation of adipic acid esters. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out in a high-pressure reactor to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl₂) can be used to substitute hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Adipaldehyde or adipic acid.
Reduction: Hexane.
Substitution: 1,6-Dichloro-3-methylhexane.
Scientific Research Applications
Industrial Applications
1. Polyurethane Production
1,6-Hexanediol, 3-methyl- is widely utilized as a chain extender in polyurethane synthesis. This application significantly improves the mechanical strength and hydrolysis resistance of the resulting materials. The presence of a long hydrocarbon chain contributes to enhanced flexibility and durability in polyurethane products .
2. Polyester Manufacturing
In polyester production, this compound acts as an important building block that enhances the hardness and flexibility of the final product. It is commonly used in unsaturated polyester resins along with styrene and maleic anhydride to create materials with superior performance characteristics .
3. Acrylics and Crosslinking Agents
As an intermediate for acrylics, 1,6-Hexanediol, 3-methyl- serves as a crosslinking agent in formulations like hexanediol diacrylate. This application is crucial for creating durable coatings and adhesives that require high chemical resistance and mechanical strength .
Scientific Research Applications
1. Biomolecular Condensates
Recent studies have highlighted the use of 1,6-Hexanediol, 3-methyl- in characterizing biomolecular condensates. It has been shown to interfere with weak hydrophobic interactions that stabilize liquid condensates, allowing researchers to differentiate between solid and liquid states in biological systems. This property is valuable for understanding cellular processes related to protein and RNA interactions .
2. Dermatological Studies
A case study involving a factory worker exposed to 1,6-Hexanediol diacrylate demonstrated its potential allergenic effects when mishandled. The worker developed allergic contact dermatitis after exposure, leading to insights on safety protocols in industrial settings where such compounds are used . This underscores the importance of safety assessments in environments where chemical exposure occurs.
Data Table: Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Polyurethane Production | Chain extender | Increased mechanical strength and flexibility |
Polyester Manufacturing | Building block for resins | Enhanced hardness and flexibility |
Acrylics | Crosslinking agent | High chemical resistance |
Biomolecular Research | Characterizing condensates | Differentiation between solid and liquid states |
Dermatology | Safety assessments for allergic reactions | Improved workplace safety protocols |
Mechanism of Action
The mechanism of action of 1,6-Hexanediol, 3-methyl- involves its ability to act as a crosslinking agent. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable polymer networks. This property is particularly useful in the production of gel polymer electrolytes for batteries .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Research Findings
Mechanistic Differences in LLPS Disruption
- 1,6-Hexanediol : Disrupts LLPS by weakening multivalent hydrophobic interactions between proteins or RNA . Its long-chain structure allows terminal hydroxyl groups to solvate residues like serine and tyrosine, altering water surface tension and solvation dynamics .
- 1,2-Hexanediol : Despite its vicinal hydroxyl groups, it similarly disrupts LLPS but acts as an amphiphile, adsorbing to particle surfaces and preventing hydrogen-bond-driven aggregation (e.g., in silica-DMSO systems) .
Enzymatic and Cellular Effects Kinase Inhibition: 1,6-Hexanediol reduces kinase activity (e.g., P-TEFb) by up to 95% at 5% (v/v), independent of LLPS dissolution, suggesting direct interference with enzyme function . Cytotoxicity: 1,6-Hexanediol exhibits minimal toxicity in endothelial cells (EA.hy926) at LLPS-disrupting concentrations but inhibits bacterial growth (e.g., Cupriavidus eutrophus) and polymer synthesis in microbial systems .
Angiogenesis Inhibition: 1,6-Hexanediol impairs endothelial cell proliferation and tube formation by targeting cyclin A1, while 2,5-hexanediol lacks this activity .
Market and Industrial Position
1,6-Hexanediol dominates the diol market due to its versatility in polyurethane and adhesive production, with a projected CAGR of 7.9% (2023–2029) . Its competitors, such as 1,4-butanediol and 1,5-pentanediol, are less effective in high-performance applications but are preferred for cost-sensitive formulations . Bio-based synthesis methods (e.g., enzymatic conversion of cyclohexane) are emerging to enhance sustainability .
Biological Activity
1,6-Hexanediol, 3-methyl- (C7H16O2) is an aliphatic diol that has garnered attention for its diverse applications in biochemical research and industrial processes. This article explores its biological activity, focusing on its effects on enzyme activity, potential antimicrobial properties, and implications in liquid-liquid phase separation (LLPS).
1,6-Hexanediol, 3-methyl- is characterized by two hydroxyl groups (-OH) attached to a hexane backbone with a methyl group at the 3-position. Its molecular structure contributes to its solubility and interaction with various biological systems.
The biological activity of 1,6-hexanediol, 3-methyl- is primarily attributed to its ability to disrupt hydrophobic interactions within proteins. This property makes it a useful solvent in biochemical studies but also raises concerns regarding its effects on enzyme functionality.
Enzyme Inhibition Studies
Recent research has demonstrated that 1,6-hexanediol significantly impairs the activity of several key enzymes:
- Kinases : At concentrations as low as 1% (v/v), it inhibited various kinases and phosphatases. At higher concentrations (5-10%), complete inhibition was observed in cyclin-dependent kinase (Cdk) complexes and other kinases involved in transcription regulation .
- Phosphatases : Similar inhibitory effects were noted for phosphatases, indicating a broad impact on cellular signaling pathways .
- DNA Polymerases : Partial inhibition was observed for DNA polymerases, while DNase activity remained unaffected .
The following table summarizes the inhibitory effects of 1,6-hexanediol on different enzyme classes:
Enzyme Class | Inhibition Concentration | Observations |
---|---|---|
Kinases | 1% - 10% | Complete inhibition at high concentrations |
Phosphatases | 1% - 10% | Significant reduction in activity |
DNA Polymerases | 1% - 10% | Partial inhibition |
DNase | Not affected | No significant change in activity |
Antimicrobial Activity
1,6-Hexanediol, 3-methyl- has been investigated for its potential antimicrobial properties. It has shown effectiveness against various microorganisms including fungi and bacteria. In particular:
- Fungal Susceptibility : The compound exhibits inhibitory effects against species such as Candida albicans and Aspergillus niger, suggesting potential applications in preservative formulations .
- Bacterial Susceptibility : It has also demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial action .
Applications in Liquid-Liquid Phase Separation
The role of 1,6-hexanediol in LLPS studies is notable. It is commonly used to dissolve protein condensates formed during LLPS experiments. However, researchers have raised concerns about its potential to alter experimental outcomes due to its inhibitory effects on enzyme activities involved in cellular processes . The implications for data interpretation necessitate careful consideration when using this compound in biochemical assays.
Case Study 1: Impact on Kinase Activity
In a study assessing the effect of various solvents on kinase activity, the use of 5% 1,6-hexanediol resulted in a dramatic decrease in the phosphorylation of substrates by Cdk complexes. This finding led researchers to recommend alternative solvents for studies involving kinase signaling pathways .
Case Study 2: Antimicrobial Efficacy
A formulation containing 1,6-hexanediol was tested against Candida species. The results indicated that incorporating this compound significantly enhanced the antifungal efficacy of traditional preservatives, suggesting its utility in developing more effective antimicrobial products .
Q & A
Q. Basic: What are the established synthetic routes for 1,6-hexanediol, and how do reaction conditions influence yield and purity?
1,6-Hexanediol is primarily synthesized via hydrogenation of adipic acid or its esters under high-pressure catalytic conditions (e.g., nickel or copper-chromium catalysts) . Alternative methods include:
- Biocatalytic pathways : A 2020 study demonstrated a one-pot enzymatic cascade using cyclohexane as a substrate, achieving high regioselectivity and reduced environmental impact compared to traditional methods .
- Lab-scale reduction : Adipic acid can be reduced with lithium aluminum hydride (LiAlH₄), though this is less scalable .
Key considerations :
- Temperature : Optimal hydrogenation occurs at 150–200°C. Higher temperatures risk side reactions (e.g., cyclization).
- Catalyst selectivity : Nickel catalysts favor diol formation, while copper-chromium systems minimize over-hydrogenation.
- Purity control : Post-synthesis distillation removes byproducts like oxepane or tetrahydrofuran derivatives .
Q. Basic: How do the physicochemical properties of 1,6-hexanediol influence its utility in polymer synthesis?
1,6-Hexanediol’s terminal hydroxyl groups and linear C6 chain enable unique polymer properties:
Methodological tip : In polyester synthesis, stoichiometric control of diol:diacid ratios (e.g., 1:1 for linear chains) is critical to balance hardness and flexibility .
Q. Advanced: What experimental evidence supports 1,6-hexanediol’s role in disrupting liquid-liquid phase separation (LLPS) in cancer cells?
1,6-Hexanediol dissolves biomolecular condensates by disrupting weak hydrophobic interactions in proteins like MYC. Key findings:
- In vitro : 10 mg/mL 1,6-hexanediol reduced viability in pancreatic cancer cells (BxPC-3, PANC-1) within 24 hours, with minimal effects on non-cancerous HPDE6-C7 cells .
- In vivo : 500 mg/kg doses inhibited tumor growth in xenograft models by downregulating MYC transcription via RNA-seq and RT-PCR validation .
- Temporal effects : Short-term exposure dissolves condensates; prolonged exposure causes aberrant protein aggregation .
Experimental design : Use phase-contrast microscopy to monitor morphological changes and combine with transcriptomic analysis (e.g., RNA-seq) to identify affected pathways.
Q. Advanced: How does 1,6-hexanediol affect chromatin organization, and what are the implications for epigenetic research?
1,6-Hexanediol rapidly immobilizes chromatin by disrupting LLPS-dependent nuclear bodies:
- Dose-dependent effects : 2–5% concentrations condense chromatin in S. pombe, reducing growth rates by 20–80% .
- Nucleolar disruption : Co-localization of Gar1 (nucleolar marker) and Fbl (fibrillarin) decreases by >50% after 10% treatment, as shown via Pearson’s coefficient analysis .
Methodology : Pair fluorescence tagging (e.g., GFP/mRed) with super-resolution microscopy to visualize chromatin dynamics.
Q. Advanced: What strategies optimize 1,6-hexanediol’s incorporation into high-performance polyesters?
Key approaches :
- Co-polymer design : Blend with rigid diols (e.g., isophthalic acid) to balance flexibility and thermal stability. A 2023 study used 1,4-CHDA/1,6-hexanediol mixtures to enhance coating hardness (pendulum hardness >160 s) while maintaining adhesion .
- Crosslinking : Use diacrylates (e.g., 1,6-hexanediol diacrylate) for UV-curable resins, achieving gel fractions >90% via FTIR monitoring .
Data contradiction : While 1,6-hexanediol improves hydrolytic resistance in polyurethanes, excessive use (>15 wt%) lowers glass transition temperatures (Tg) by 10–15°C .
Q. Basic: What analytical techniques are critical for characterizing 1,6-hexanediol in complex matrices?
- GC-MS : Quantifies purity and detects byproducts (e.g., oxepane) using DB-5 columns .
- NMR : ¹H NMR (δ 1.35–1.55 ppm for CH₂ groups; δ 3.60 ppm for OH) confirms structure .
- XRD : Identifies crystalline phases in polymer blends .
Q. Advanced: How does 1,6-hexanediol interact with enzymes, and what precautions are needed in biocatalytic studies?
1,6-Hexanediol at >2% concentrations inhibits kinase/phosphatase activities by denaturing solvent-exposed hydrophobic domains .
Mitigation :
Properties
IUPAC Name |
3-methylhexane-1,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(4-6-9)3-2-5-8/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAJRDHPLTWZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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